molecular formula C8H8N2O B8814252 5-(furan-2-yl)-3-methyl-1H-pyrazole

5-(furan-2-yl)-3-methyl-1H-pyrazole

Cat. No. B8814252
M. Wt: 148.16 g/mol
InChI Key: VVSHKLXYBAYORP-UHFFFAOYSA-N
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Patent
US06294580B1

Procedure details

To a solution of 1.07 g (7.03 mmol) of 1-(2-furyl)-1,3-butanedione in 26 mL of MeOH at 25° C. was added 0.442 mL (14.07 mmol) of hydrazine. The reaction was stirred for 24 h then concentrated in vacuo. The residue was purified by silica gel flash column chromatography using hexanes/EtOAc (1:1) as eluent to give 1.02 g (98%) of title compound: low resolution MS (Cl) m/e 149 (MH+).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.442 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=O)[CH2:7][C:8](=O)[CH3:9].[NH2:12][NH2:13]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:7]=[C:8]([CH3:9])[NH:13][N:12]=1

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
O1C(=CC=C1)C(CC(C)=O)=O
Name
Quantity
0.442 mL
Type
reactant
Smiles
NN
Name
Quantity
26 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(=CC=C1)C1=NNC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.